molecular formula C5H3F2NO2S B2505972 6-Fluoropyridine-3-sulfonyl fluoride CAS No. 1259065-58-1

6-Fluoropyridine-3-sulfonyl fluoride

Cat. No.: B2505972
CAS No.: 1259065-58-1
M. Wt: 179.14
InChI Key: MJQBBJRSNPUGMQ-UHFFFAOYSA-N
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Description

6-Fluoropyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C₅H₃F₂NO₂S and a molecular weight of 179.14 g/mol It is characterized by the presence of a fluorine atom at the 6-position of the pyridine ring and a sulfonyl fluoride group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-fluoropyridine with a sulfonyl fluoride reagent under controlled conditions . The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like acetonitrile. The reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of 6-Fluoropyridine-3-sulfonyl fluoride may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Fluoropyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .

Scientific Research Applications

6-Fluoropyridine-3-sulfonyl fluoride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoropyridine-3-sulfonamide
  • 6-Fluoropyridine-3-sulfonic acid
  • 3-Fluoropyridine-4-sulfonyl fluoride

Uniqueness

6-Fluoropyridine-3-sulfonyl fluoride is unique due to the presence of both a fluorine atom and a sulfonyl fluoride group on the pyridine ring. This combination imparts distinct chemical properties, such as increased electrophilicity and reactivity towards nucleophiles, which are not observed in similar compounds .

Biological Activity

6-Fluoropyridine-3-sulfonyl fluoride is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry and chemical biology due to its unique structural features and biological activity. This compound is characterized by the presence of a sulfonyl fluoride functional group, which enhances its reactivity and potential applications in various fields, particularly as a reactive probe in biological systems.

The molecular formula for this compound is C5H4FNO2SC_5H_4FNO_2S. Its structure includes a pyridine ring substituted with a fluorine atom and a sulfonyl fluoride group, which contributes to its electrophilic nature. This electrophilicity allows it to interact with nucleophilic sites in biological macromolecules, making it a valuable tool in chemical biology.

This compound functions primarily as a covalent inhibitor, targeting specific amino acid residues in proteins. The sulfonyl fluoride group can react with nucleophilic side chains such as serine, cysteine, and lysine, leading to irreversible modifications of these residues. This mechanism is particularly useful in the development of enzyme inhibitors and probes for studying protein interactions.

Antimicrobial and Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial and anticancer activities. For instance, fluorinated pyridines have been shown to enhance the pharmacokinetic properties of drugs, improving their efficacy against various pathogens and cancer cells .

In particular, sulfonyl fluorides have been identified as privileged warheads in chemical biology due to their ability to modify reactive serines and other residues involved in enzyme catalysis. This characteristic has led to their investigation as potential inhibitors of proteases and other enzymes critical for cellular function .

Case Studies

  • Inhibition of Carbonic Anhydrases :
    A study demonstrated that certain sulfonyl fluoride derivatives effectively inhibit human carbonic anhydrases (hCAs), which are vital for maintaining acid-base balance in tissues. The introduction of the sulfonyl fluoride moiety was found to enhance binding affinity and selectivity towards these enzymes .
  • Targeting Leucyl-tRNA Synthetase :
    Another investigation focused on the interaction of this compound with leucyl-tRNA synthetase (LeuRS). The compound was shown to disrupt protein synthesis by covalently modifying the enzyme, leading to potential applications in antimicrobial drug development.

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobial, anticancerCovalent modification of enzyme residues
5-Chloro-6-fluoropyridine-3-sulfonamideAntimicrobialInhibition of key metabolic pathways
4-Chloro-3-fluoropyridineAnticancerTargeting DNA synthesis

Properties

IUPAC Name

6-fluoropyridine-3-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2NO2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQBBJRSNPUGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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